N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide

Antineoplastic Agents Structure-Activity Relationship Physicochemical Properties

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide (CAS 898408-59-8, molecular formula C25H22N2O5S, molecular weight 462.52 g/mol) is a synthetic small molecule that incorporates an indole core, a benzylsulfonyl group, and a benzo[d][1,3]dioxol-5-ylmethyl amide tail. This compound belongs to the class of indolyl sulfonamides, a scaffold that has been systematically investigated for antineoplastic activity.

Molecular Formula C25H22N2O5S
Molecular Weight 462.52
CAS No. 898408-59-8
Cat. No. B2891245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide
CAS898408-59-8
Molecular FormulaC25H22N2O5S
Molecular Weight462.52
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5
InChIInChI=1S/C25H22N2O5S/c28-25(26-13-19-10-11-22-23(12-19)32-17-31-22)15-27-14-24(20-8-4-5-9-21(20)27)33(29,30)16-18-6-2-1-3-7-18/h1-12,14H,13,15-17H2,(H,26,28)
InChIKeyUBRQFEMTHFZSFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide (CAS 898408-59-8)


N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide (CAS 898408-59-8, molecular formula C25H22N2O5S, molecular weight 462.52 g/mol) is a synthetic small molecule that incorporates an indole core, a benzylsulfonyl group, and a benzo[d][1,3]dioxol-5-ylmethyl amide tail. This compound belongs to the class of indolyl sulfonamides, a scaffold that has been systematically investigated for antineoplastic activity [1]. The compound's physicochemical properties, such as a topological polar surface area of 95 Ų and an XLogP3-AA of 3.5, are computed by PubChem [2]. Its structural features place it within a chemical space explored for targeting metabolic vulnerabilities in pancreatic cancer, although the majority of publicly accessible data for this specific analog are limited to vendor-supplied technical datasheets and computational predictions.

Procurement Risks of Substituting N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide with Generic Analogs


Within indolyl sulfonamide libraries, biological activity is exquisitely sensitive to the N-benzyl substituent on the acetamide moiety. The broader class of N-benzyl sulfonamides derived from an indole core has demonstrated that minor structural modifications, particularly to the benzyl group, lead to significant variance in both cytotoxicity potency and metabolic inhibitory activity across a panel of pancreatic cancer cell lines [1]. Consequently, simple, commercially abundant analogs such as N-benzyl-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide cannot be assumed to replicate the target engagement or cellular phenotype of the benzo[d][1,3]dioxol-5-ylmethyl variant. The specific conformational and electronic properties introduced by the benzodioxole ring, while not yet characterized in rigorous head-to-head comparative assays for this exact compound, represent a distinct chemical vector that differentiates it from simpler phenyl or substituted-phenyl analogs in this series.

Quantitative Differentiation Evidence for N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide


Structural and Physicochemical Differentiation from the Unsubstituted N-Benzyl Analog

When comparing the target compound to its closest commercially available structural analog, N-benzyl-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide (CAS 878060-58-3), the target compound replaces a phenyl ring with a benzo[d][1,3]dioxole (benzodioxole) group. This substitution increases the topological polar surface area (TPSA) from 75.8 Ų (computed for the analog) to 95 Ų for the target compound [1][2]. This significant increase in TPSA, along with the addition of hydrogen bond acceptors, is predicted to alter membrane permeability and the compound's interaction with biological targets. No biological activity data for the direct comparator is available in the same assay panel to confirm a functional consequence, so this remains a physicochemical differentiation.

Antineoplastic Agents Structure-Activity Relationship Physicochemical Properties

Class-Level Evidence of Indolyl Sulfonamide Sensitivity to N-Benzyl Substitution in Pancreatic Cancer

A systematic study of a 44-member library of N-benzyl sulfonamides derived from an indole core demonstrated that variations on the N-benzyl group profoundly affect both metabolic inhibitory activity and cytotoxicity across a panel of 7 pancreatic cancer cell lines [1]. While the specific 3,4-methylenedioxybenzyl (benzo[d][1,3]dioxol-5-ylmethyl) substituent was not among the published analogs, the data establishes a strong class-level structure-activity relationship (SAR) where the nature of the N-benzyl group is a primary driver of differential activity. For example, simple halide substitutions on the benzyl ring resulted in shifts in IC50 values by more than an order of magnitude across the panel. This class-level inference supports the expectation that the target compound's unique benzodioxole substituent will yield a distinct biological profile compared to non-dioxole analogs, though this specific compound awaits quantitative profiling in this published system.

Pancreatic Cancer Cytotoxicity Metabolic Inhibition

Computational Lipophilicity Differentiation for Drug-Likeness Optimization

The target compound has a computed XLogP3-AA value of 3.5 [1]. Its unsubstituted N-benzyl analog (CAS 878060-58-3) has a computed XLogP3-AA of 4.1 [2]. The introduction of the methylenedioxy bridge on the benzyl ring reduces the predicted partition coefficient by 0.6 log units. In the context of lead optimization, this 0.6 unit shift can meaningfully impact solubility, metabolic stability, and promiscuous binding, representing a quantifiable differentiation for procurement decisions focused on improving ADME properties within a lead series.

Drug Discovery Lipophilicity ADME Prediction

Recommended Application Scenarios for N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide Based on Existing Evidence


SAR Probe for Pancreatic Cancer Target Deconvolution

Based on the class-level evidence demonstrating that N-benzyl sulfonamide analogs exhibit differential cytotoxicity in pancreatic cancer cell lines [1], this specific analog is best suited as a structure-activity relationship (SAR) probe. Its unique benzodioxole substituent introduces a distinct electronic and steric environment, making it valuable for mapping the tolerances of the biological target(s) in this series. Researchers investigating the molecular targets of indolyl sulfonamides in pancreatic adenocarcinoma (e.g., MiaPaCa-2, PANC-1) can use this compound to explore how a hydrogen-bond-accepting, rigidified N-benzyl group influences target engagement and downstream metabolic inhibition.

Lead Optimization for Improved Physicochemical Profile

The compound's computed reduction in lipophilicity (XLogP3-AA = 3.5) compared to the unsubstituted N-benzyl analog (XLogP3-AA = 4.1) [1][2] positions it as a tool for investigating how a methylenedioxy bridge impacts ADME properties in an indolyl sulfonamide series. It is an appropriate selection for medicinal chemistry campaigns that aim to improve aqueous solubility or reduce cytochrome P450-mediated metabolism while retaining the core indole pharmacophore.

Chemical Biology Toolkit for Metabolic Inhibition Studies

The published library study highlights a potential role for this compound class in inhibiting metabolic pathways relevant to cancer cell survival [1]. The compound can be incorporated into focused screening panels designed to evaluate the impact of subtle structural modifications on the inhibition of metabolic enzymes such as carbonic anhydrases or other sulfonamide-sensitive targets. Its TPSA of 95 Ų makes it a suitable candidate for studies correlating molecular properties with cellular permeability and target occupancy in metabolic assays.

Reference Standard for Analytical Method Development

Given its distinct molecular weight (462.52 g/mol) and the availability of basic characterization data from PubChem [2], this compound can serve as a reference standard for developing and validating LC-MS or HPLC methods for the analysis of indolyl sulfonamide libraries. Its unique retention characteristics, driven by a balanced XLogP3-AA of 3.5 and a TPSA of 95 Ų, allow it to function as a mid-range calibration point for chromatographic separation of structurally related analogs.

Quote Request

Request a Quote for N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.